7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The specific compound of interest is further modified with methoxy, nitro, and methyl groups at specified positions on the benzofuran skeleton.
Synthesis Analysis
The synthesis of benzofuran derivatives can be complex due to the need for specific substituent groups at particular positions on the core structure. While the provided papers do not directly describe the synthesis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, they do offer insight into related synthetic methods. For instance, a method for synthesizing substituted naphtho[1,2-b]benzofuran-7(8H)-ones has been developed, which involves a photoinduced rearrangement of 4H-chromen-4-one derivatives. This process includes photocyclization, [1,9]-H-sigmatropic rearrangement, and heterocyclic ring opening, starting from a three-component tandem condensation of specific precursors .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be elucidated using various spectroscopic techniques and computational methods. In one of the studies, a related compound, N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine, was characterized using FT-IR, NMR, and density functional theory (DFT) calculations. The optimized structure, vibrational frequencies, and molecular electrostatic potential were determined, providing a comprehensive understanding of the compound's geometry and electronic properties .
Chemical Reactions Analysis
The reactivity of benzofuran derivatives can be influenced by the presence of functional groups such as nitro, methoxy, and methyl groups. Although the papers do not directly address the chemical reactions of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, they do provide information on the mutagenic activity of similar compounds. For example, it was found that only 2-nitro derivatives of benzofurans and naphthofurans exhibited a mutagenic response in the Salmonella/microsome assay, with the response being dependent on the nature and position of other substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are crucial for understanding their behavior in different environments and their potential applications. The papers provided do not offer specific data on the physical and chemical properties of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran. However, the mutagenic potency of a related compound, 2-nitro-7-methoxynaphtho[2,1-b]furan, was highlighted as being exceptionally high, indicating that the nitro and methoxy substituents play a significant role in the biological activity of these molecules .
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Acetylation and Derivative Formation : The acetylation of methoxy nitrobenzofurans, including structures similar to 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, has been explored, demonstrating that such derivatives can be acetylated under specific conditions to form various acetyl derivatives. These reactions are crucial for synthesizing diverse organic molecules with potential applications in materials science and pharmaceuticals (Clavel, Guillaumel, Demerseman, & Royer, 1982).
Lewis Acid-Directed Reactions : Research on reactions of quinones with styrenyl systems, although not directly mentioning 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, provides insights into the types of reactions that its structural relatives can undergo. These findings are significant for understanding the reactivity and potential applications of similar compounds in synthetic organic chemistry (Engler & Iyengar, 1998).
Biological Activities
Antiulcer Agents : Some derivatives of benzofuran, structurally related to 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, have been synthesized and tested for their antiulcer activities. This suggests the potential therapeutic applications of such compounds in treating ulcerative conditions (Kitazawa et al., 1989).
Antiproliferative Activity : The reactivity of cyclic salicyl-derived O,O-acetals with 5-fluorouracil, leading to compounds that exhibit antiproliferative activity against breast cancer cells, highlights the importance of such chemical structures in developing new anticancer therapies. This research underscores the potential medical applications of benzofuran derivatives in oncology (Saniger et al., 2003).
Monoamine Oxidase Inhibitors : Studies on the synthesis and in vitro assessment of nitro- and methoxy-2-phenylbenzofurans as human monoamine oxidase inhibitors indicate the potential of benzofuran derivatives in treating neurological disorders. This includes compounds structurally related to 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, showcasing their significance in the development of new therapeutics for mental health conditions (Delogu et al., 2021).
Safety And Hazards
The safety information for 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Future Directions
Benzofuran and its derivatives, including 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, have attracted considerable attention in the fields of drug invention and development . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this area is expected to focus on the discovery of new drugs and the development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
properties
IUPAC Name |
7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-7(2)16-11-9(15-3)5-4-8(10(6)11)12(13)14/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRNAWRIUWZFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C=CC(=C12)[N+](=O)[O-])OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363253 |
Source
|
Record name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |
CAS RN |
15868-62-9 |
Source
|
Record name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.